![molecular formula C26H54O2 B12555375 7-[(Tridecan-7-yl)peroxy]tridecane CAS No. 143716-71-6](/img/structure/B12555375.png)
7-[(Tridecan-7-yl)peroxy]tridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(Tridecan-7-yl)peroxy]tridecane is an organic peroxide compound with the molecular formula C26H54O2. It is characterized by a peroxide functional group (-O-O-) bonded to a tridecane chain. Organic peroxides are known for their reactivity and are often used as initiators in polymerization reactions and as oxidizing agents in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Tridecan-7-yl)peroxy]tridecane typically involves the reaction of tridecan-7-ol with a peroxide source under controlled conditions. One common method is the reaction of tridecan-7-ol with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid, to form the peroxide bond. The reaction is carried out at low temperatures to prevent decomposition of the peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction conditions to ensure safety and yield. The use of automated systems and reactors helps in maintaining the desired temperature and pressure conditions, minimizing the risk of peroxide decomposition .
Analyse Des Réactions Chimiques
Types of Reactions
7-[(Tridecan-7-yl)peroxy]tridecane undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates to their oxidized forms.
Reduction: Under certain conditions, the peroxide bond can be reduced to form alcohols.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
7-[(Tridecan-7-yl)peroxy]tridecane has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Studied for its potential cytotoxic activity against tumor cells.
Medicine: Investigated for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Employed in the production of polymers and as a bleaching agent in various industrial processes.
Mécanisme D'action
The mechanism of action of 7-[(Tridecan-7-yl)peroxy]tridecane involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can induce oxidative stress in cells, leading to apoptosis. The compound targets cellular components such as DNA, proteins, and lipids, causing damage and triggering cell death pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Tridecanone: A ketone with a similar tridecane backbone but lacking the peroxide group.
Tridecan-7-ol: An alcohol precursor used in the synthesis of 7-[(Tridecan-7-yl)peroxy]tridecane.
Uniqueness
This compound is unique due to its peroxide functional group, which imparts distinct reactivity and biological activity. Unlike its analogs, it can generate ROS and induce oxidative stress, making it valuable in both chemical and biological applications .
Propriétés
Numéro CAS |
143716-71-6 |
|---|---|
Formule moléculaire |
C26H54O2 |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
7-tridecan-7-ylperoxytridecane |
InChI |
InChI=1S/C26H54O2/c1-5-9-13-17-21-25(22-18-14-10-6-2)27-28-26(23-19-15-11-7-3)24-20-16-12-8-4/h25-26H,5-24H2,1-4H3 |
Clé InChI |
ZHHRSNMAMOKGQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCCCC)OOC(CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
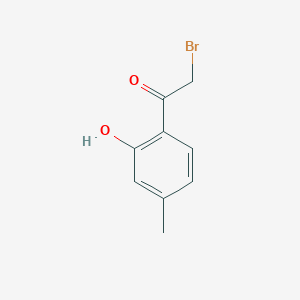
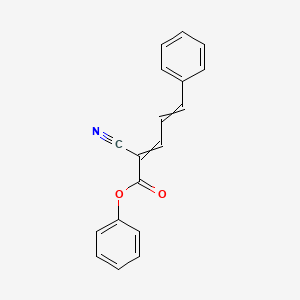
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
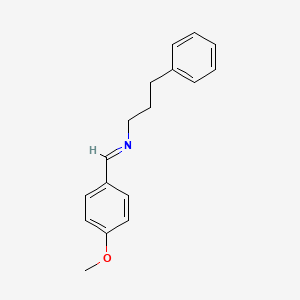
![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
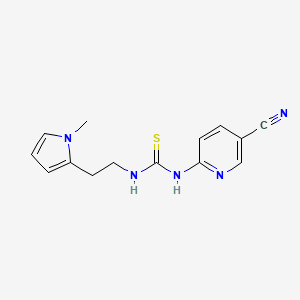
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
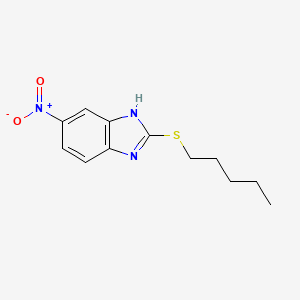
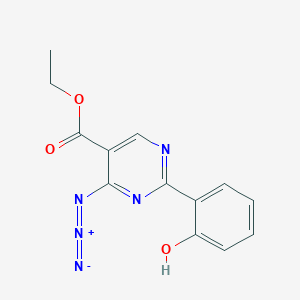
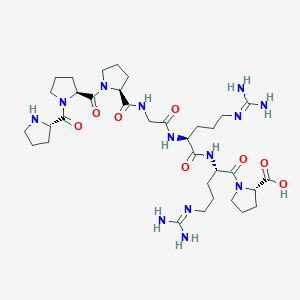
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)
